COX-2 Selectivity Ratio: Etodolac Achieves a 179-Fold COX-1/COX-2 IC50 Ratio vs 0.30–0.86 for Conventional NSAIDs in Human Cell-Based Assays
In a direct head-to-head comparison using intact human platelets (COX-1) and interleukin-1β-stimulated human synovial cells (COX-2), etodolac exhibited a COX-1/COX-2 IC50 ratio of 179 (IC50: COX-1 = 122 µM, COX-2 = 0.68 µM), indicating marked preferential COX-2 inhibition [1]. This contrasts sharply with conventional nonselective NSAIDs tested in the identical assay system: ibuprofen (COX-1 IC50 = 3.0 µM, COX-2 IC50 = 3.5 µM; ratio = 0.86), indomethacin (0.013 µM, 0.044 µM; ratio = 0.30), and aspirin (3.2 µM, 26 µM; ratio = 0.12). Diclofenac, while also COX-2 preferential, achieved a ratio of only 38 (0.037 µM, 0.00097 µM). The 179-fold ratio for etodolac exceeds that of diclofenac by approximately 4.7-fold and is diametrically opposite to the COX-1-preferential profile of ibuprofen and indomethacin [1].
| Evidence Dimension | COX-1/COX-2 IC50 selectivity ratio in human cells |
|---|---|
| Target Compound Data | Etodolac: COX-1 IC50 = 122 µM, COX-2 IC50 = 0.68 µM; ratio = 179 |
| Comparator Or Baseline | Ibuprofen: ratio = 0.86; Indomethacin: ratio = 0.30; Aspirin: ratio = 0.12; Diclofenac: ratio = 38; NS-398 (research standard): ratio = 1263 |
| Quantified Difference | Etodolac COX-1/COX-2 ratio 179 is approximately 208-fold higher (more COX-2 selective) than ibuprofen (0.86) and approximately 597-fold higher than indomethacin (0.30); 4.7-fold higher than diclofenac (38) |
| Conditions | Human platelet COX-1 assay; interleukin-1β-stimulated human synovial cell COX-2 assay; mean IC50 values in µM (Kawai et al., 1998) |
Why This Matters
For researchers sourcing a tool compound with verified preferential COX-2 inhibition in human cell-based systems, etodolac provides a selectivity window that is quantitatively distinguishable from both nonselective NSAIDs and other COX-2-preferential agents, enabling cleaner experimental dissociation of COX-1 versus COX-2 mediated pathways.
- [1] Kawai S, Nishida S, Kato M, Furumaya Y, Okamoto R, Koshino T, Mizushima Y. Comparison of cyclooxygenase-1 and -2 inhibitory activities of various nonsteroidal anti-inflammatory drugs using human platelets and synovial cells. Eur J Pharmacol. 1998;347(1):87-94. doi:10.1016/S0014-2999(98)00077-6 View Source
